3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Overview
Description
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid, also known as 3-Methyl-4-(trifluoromethoxy)cinnamic acid, is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-4-(trifluoromethoxy)benzaldehyde and malonic acid.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.
Decarboxylation: The intermediate product is then subjected to decarboxylation under acidic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can be compared with similar compounds such as:
3-Methyl-4-(trifluoromethoxy)benzoic acid: This compound lacks the prop-2-enoic acid moiety, resulting in different chemical reactivity and biological activity.
4-(Trifluoromethoxy)cinnamic acid: This compound has a similar structure but lacks the methyl group, which can affect its chemical properties and applications.
The presence of both the trifluoromethoxy group and the prop-2-enoic acid moiety in this compound makes it unique and valuable for specific research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-6-8(3-5-10(15)16)2-4-9(7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGRSQODLQPLN-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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